molecular formula C17H15NO3 B15043504 Methyl 4-(cinnamoylamino)benzoate

Methyl 4-(cinnamoylamino)benzoate

Cat. No.: B15043504
M. Wt: 281.30 g/mol
InChI Key: VDMAMUWHQMFKON-KPKJPENVSA-N
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Description

Methyl 4-(cinnamoylamino)benzoate is an organic compound with the molecular formula C17H15NO3 It is a derivative of benzoic acid and cinnamic acid, featuring a cinnamoyl group attached to the amino group of methyl 4-aminobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cinnamoylamino)benzoate typically involves the reaction of methyl 4-aminobenzoate with cinnamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cinnamoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The cinnamoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Methyl 4-(cinnamoylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(cinnamoylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

Methyl 4-(cinnamoylamino)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(benzoylamino)benzoate: Similar structure but with a benzoyl group instead of a cinnamoyl group.

    Methyl 4-(methoxycarbonyl)benzoate: Lacks the cinnamoyl group, making it less complex.

    Methyl 4-(aminomethyl)benzoate: Features an aminomethyl group instead of a cinnamoylamino group.

The uniqueness of this compound lies in its cinnamoyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C17H15NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,18,19)/b12-7+

InChI Key

VDMAMUWHQMFKON-KPKJPENVSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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